Isorhynchophylline
Overview
Description
Isorhynchophylline is a plant alkaloid isolated from Uncaria species with therapeutic potential for cardiovascular and central nervous system diseases . The antihypertensive effect of isorhynchophylline was first observed in 1989, which was strongly linked to the traditional use of Uncaria species .
Synthesis Analysis
A collective formal synthesis approach to bioactive oxindole alkaloids, including isorhynchophylline, is completed in a protecting-group free manner . The notable feature of the synthesis is the application of two one-pot, sequential transformations .
Molecular Structure Analysis
Isorhynchophylline has a molecular formula of C22H28N2O4 . Its average mass is 384.469 Da and its monoisotopic mass is 384.204895 Da .
Chemical Reactions Analysis
Isorhynchophylline has been found to have effects on neurotransmitter imbalance in the hypothalamus and inhibiting the overactivation of the renin-angiotensin system and sympathetic nerve system . It has also been found to improve corticosterone-induced in vivo LTP impairment significantly .
Physical And Chemical Properties Analysis
Isorhynchophylline has a density of 1.2±0.1 g/cm3, a boiling point of 560.8±50.0 °C at 760 mmHg, and a flash point of 293.0±30.1 °C . It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .
Scientific Research Applications
Cardiovascular and Central Nervous System Therapeutics
Isorhynchophylline, a primary alkaloid constituent of Uncaria species, has garnered attention for its antihypertensive and neuroprotective activities. Its therapeutic potential extends to various cardiovascular and central nervous system diseases, including hypertension, brachycardia, arrhythmia, vascular dementia, and amnesia. It acts through mechanisms like modulation of calcium ion channels and protection of neural cells against neurotoxicity, suggesting its viability as a drug candidate for these ailments (Jiyin Zhou & Shi-wen Zhou, 2012).
Neurodegenerative Diseases: Focus on Parkinson's
Isorhynchophylline has been shown to promote the degradation of alpha-synuclein in neuronal cells, a key factor in Parkinson's disease. This alkaloid induces autophagy in different neuronal cell lines and primary cortical neurons. Its ability to clear alpha-synuclein aggregates via the autophagy-lysosome pathway presents a novel function and therapeutic potential against neurodegenerative diseases (Jiahong Lu et al., 2012).
Anti-Inflammatory Effects in Central Nervous System
A study on the effect of isorhynchophylline on lipopolysaccharide-stimulated primary astrocytes showed its potent anti-inflammatory capabilities. It significantly reduced the expression of inflammatory mediators, providing evidence for using Uncaria rhynchophylla in treating brain ischemia disease (Ma Shi-ping, 2011).
Cardiac Arrhythmias and Platelet Aggregation
Isorhynchophylline exhibits significant preventive effects on cardiac arrhythmias, as well as inhibition of calcium currents in guinea pigs and rats. This reveals its potential role in cardiac health, particularly in arrhythmia management (Run-tao Gan et al., 2011). Additionally, isorhynchophylline inhibits platelet aggregation and thrombosis, indicating its usefulness in cardiovascular disease prevention (Shi Jing-shan, 2007).
Emotional Disorders and Cognitive Impairment
Research suggests that isorhynchophylline ameliorates stress-induced emotional disorders andcognitive impairment. This effect is partially achieved through modulation of NMDA receptors, indicating its potential for treating conditions like anxiety, depression, and memory impairment related to stress (Chen Wang et al., 2022).
Hypertension and Neurotransmitter Metabolism
Isorhynchophylline has been studied for its anti-hypertensive effects, specifically targeting neurotransmitter metabolism in the hypothalamus of spontaneously hypertensive rats. This research enhances our understanding of isorhynchophylline's mechanism in essential hypertension and its potential clinical application (Yuan Li et al., 2020).
Lung Injury and Fibrosis
Isorhynchophylline has shown effectiveness in reducing inflammatory responses and fibrosis associated with silicon-dioxide-induced acute lung injury in mice. This finding highlights its potential in treating pulmonary fibrosis and related lung conditions (Min Qiu et al., 2020).
Cardiac Hypertrophy
Research on isorhynchophylline's effects on cardiac hypertrophy has revealed its potential in treating this condition. It enhances Nrf2 and inhibits the MAPK pathway, suggesting its role in preventing cardiac dysfunction and hypertrophy (Yongtao Zhang et al., 2019).
Safety And Hazards
properties
IUPAC Name |
methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXYUDFNWXHGBE-VKCGGMIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isorhynchophylline | |
CAS RN |
6859-01-4 | |
Record name | 7-Isorhyncophylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6859-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Isorhyncophylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006859014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6859-01-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISORHYNCHOPHYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F4P99KHLJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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